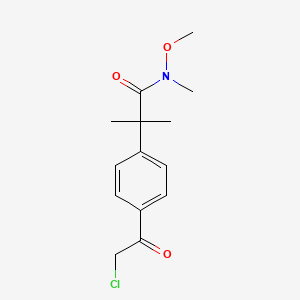

2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloroacetyl group attached to a phenyl ring, which is further connected to a methoxy and dimethylpropanamide moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide typically involves a multi-step process that includes the formation of intermediate compounds. One common synthetic route begins with the acylation of a phenyl ring using chloroacetyl chloride in the presence of a base such as triethylamine. This step results in the formation of a chloroacetyl-substituted phenyl intermediate. Subsequently, this intermediate undergoes a reaction with N-methoxy-N,2-dimethylpropanamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and may require temperature control to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness, yield, and purity. Industrial methods may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization and chromatography to ensure the high quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Reduction reactions can convert the chloroacetyl group to an alcohol or amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

Major Products Formed

Substitution: Formation of substituted phenyl derivatives.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Hydrolysis: Formation of carboxylic acids and amines.

Applications De Recherche Scientifique

Research indicates that 2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial potential against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

- Antiproliferative Effects : Preliminary studies suggest that this compound may have antiproliferative effects against various cancer cell lines due to the reactive nature of the chloroacetyl moiety.

- Mechanism of Action : The mechanism largely involves covalent interactions with nucleophilic sites on proteins and enzymes, which can modulate their activities.

Applications in Medicinal Chemistry

The unique properties of this compound make it suitable for several applications in medicinal chemistry:

- Drug Development : Its ability to interact specifically with biological targets positions it as a candidate for developing new therapeutic agents aimed at treating infections or cancer.

- Pharmacodynamics Studies : Understanding how this compound interacts with various biological targets can provide insights into its therapeutic efficacy and safety profile. Techniques such as molecular docking studies and binding affinity assays are commonly used for this purpose.

Case Studies and Research Findings

A variety of studies have been conducted to explore the applications of this compound:

Mécanisme D'action

The mechanism of action of 2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide is primarily based on its ability to interact with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. This interaction can inhibit or activate enzymatic functions, depending on the target and the context of the reaction. The compound’s methoxy and dimethylpropanamide moieties may also contribute to its binding affinity and specificity for certain molecular targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylacetamide: Similar structure but with an acetamide group instead of a propanamide group.

2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylbutanamide: Similar structure but with a butanamide group instead of a propanamide group.

2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpentanamide: Similar structure but with a pentanamide group instead of a propanamide group.

Uniqueness

The uniqueness of 2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the chloroacetyl group allows for targeted covalent interactions with nucleophilic sites, while the methoxy and dimethylpropanamide moieties enhance its solubility and binding properties. These features make it a valuable compound for diverse scientific applications and a subject of ongoing research .

Activité Biologique

2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide, commonly known as bilastine, is a synthetic organic compound that has attracted significant attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of bilastine is C₁₄H₁₈ClNO₂. It features a phenyl ring substituted with a chloroacetyl group and an N-methoxy-N,2-dimethylpropanamide moiety. This unique structure is responsible for its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 255.75 g/mol |

| Density | 0.9±0.1 g/cm³ |

| Boiling Point | 137.7±23.0 °C at 760 mmHg |

| Melting Point | Not available |

Bilastine primarily acts as a second-generation histamine H₁ receptor antagonist , effectively blocking the action of histamine during allergic reactions. This mechanism is crucial for alleviating symptoms associated with allergic rhinitis and urticaria, such as sneezing, itching, and inflammation.

Additional Mechanisms

Recent studies suggest that bilastine may also exhibit anti-inflammatory properties by inhibiting the release of inflammatory mediators and reducing the migration of inflammatory cells. These findings indicate that bilastine could provide additional therapeutic benefits beyond mere antihistaminic activity.

Antihistaminic Effects

Research has demonstrated that bilastine effectively reduces allergic symptoms. A clinical trial involving patients with seasonal allergic rhinitis showed significant improvement in symptoms compared to placebo. The efficacy of bilastine was comparable to other antihistamines while exhibiting fewer central nervous system side effects, making it suitable for daytime use .

Antiproliferative Activity

Preliminary studies have indicated that compounds structurally similar to bilastine possess antiproliferative effects against various cancer cell lines. The chloroacetyl moiety is often associated with enhanced cytotoxicity due to its ability to form reactive intermediates that interact with cellular macromolecules. Further investigations are needed to clarify bilastine's specific mechanisms in this context.

Case Studies and Research Findings

-

Clinical Efficacy in Allergic Rhinitis :

- A study published in Clinical Therapeutics reported that bilastine significantly reduced nasal congestion and other symptoms in patients suffering from allergic rhinitis after just one week of treatment.

- The study concluded that bilastine's long-lasting effects make it a viable option for managing seasonal allergies.

- Safety Profile :

-

In Vitro Studies on Cancer Cell Lines :

- Research conducted on various cancer cell lines indicated that bilastine could inhibit cell proliferation, suggesting potential applications in oncology. However, more extensive studies are required to establish its effectiveness and safety in cancer treatment.

Propriétés

IUPAC Name |

2-[4-(2-chloroacetyl)phenyl]-N-methoxy-N,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO3/c1-14(2,13(18)16(3)19-4)11-7-5-10(6-8-11)12(17)9-15/h5-8H,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIZIJGDTZSDLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)CCl)C(=O)N(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.